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2-methyl-5-nitro-3-phenyl-1H-indole

Cat. No.: B3041911
CAS No.: 41018-87-5
M. Wt: 252.27 g/mol
InChI Key: HMNKMHCGSIZJDP-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Chemical Sciences

Indole and its derivatives are recognized as a versatile and privileged structural motif in medicinal chemistry and materials science. wikipedia.orgapolloscientific.co.uknih.gov This significance stems from the indole nucleus's ability to serve as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. apolloscientific.co.ukchemicalbook.com The indole framework is present in numerous biologically active natural products, such as the amino acid tryptophan, and in a wide array of synthetic compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. wikipedia.orge-journals.in The continued emergence of new, biologically active indole-containing natural products fuels the ongoing development of novel synthetic methods for creating 2,3-substituted indoles. e-journals.in

Contextualization of 2-Methyl-5-nitro-3-phenyl-1H-indole within Substituted Indole Chemistry

This compound is a multi-substituted indole derivative. The presence of a methyl group at the 2-position, a phenyl group at the 3-position, and a nitro group at the 5-position of the indole core defines its specific chemical character and reactivity. The Fischer indole synthesis is a classic and widely used method for the preparation of such substituted indoles. wikipedia.orgnih.gove-journals.in This reaction involves the condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.orgnih.gov For the synthesis of 2-methyl-3-phenyl-1H-indole, the reaction would typically involve phenylhydrazine and methyl phenyl ketone. The introduction of a nitro group at the 5-position can be achieved by nitration of the parent indole or by using a nitro-substituted phenylhydrazine in the Fischer synthesis. chemicalbook.com The presence of both electron-donating (methyl) and electron-withdrawing (nitro, phenyl) groups on the indole ring system of this compound makes it an interesting subject for studying the effects of substituents on the chemical and physical properties of indoles.

Overview of Academic Research Trajectories for this compound

While dedicated research solely focused on this compound is not extensively documented in publicly available literature, the research trajectory for this compound can be inferred from studies on closely related substituted indoles. Research in this area is often directed towards the synthesis of novel indole derivatives and the evaluation of their potential biological activities. nih.govmdpi.comnih.gov For instance, studies on 2-aryl-5-nitro-1H-indoles have explored their potential as antibacterial agents and inhibitors of bacterial efflux pumps. mdpi.comnih.gov The synthesis and characterization of various 2,3-disubstituted and 5-nitro-substituted indoles are frequently reported, with a focus on developing efficient synthetic methodologies and understanding their structure-activity relationships. nih.govmdpi.comacs.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the characterization of these compounds. chemicalbook.comacs.org

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure. While specific experimental data for this exact compound is limited, its properties can be estimated based on data for structurally similar compounds.

PropertyValue
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Appearance Likely a yellow solid chemicalbook.com
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.

Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic methods. The following table provides expected spectroscopic characteristics based on data for analogous compounds.

Spectroscopic Technique Expected Data
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.4 ppm), aromatic protons of the phenyl and indole rings (multiplets, ~7.0-8.5 ppm), and the N-H proton of the indole ring (broad singlet, ~11-12 ppm). The presence of the nitro group would cause a downfield shift of the protons on the benzene (B151609) portion of the indole ring. chemicalbook.com
¹³C NMR Resonances for the methyl carbon, the carbons of the indole and phenyl rings, with the carbon bearing the nitro group and the carbons of the pyrrole (B145914) ring showing characteristic shifts. chemicalbook.com
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹. acs.org
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.27). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B3041911 2-methyl-5-nitro-3-phenyl-1H-indole CAS No. 41018-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitro-3-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-9-12(17(18)19)7-8-14(13)16-10/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKMHCGSIZJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294717
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41018-87-5
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41018-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 5 Nitro 3 Phenyl 1h Indole and Its Advanced Derivatives

Classical Indole (B1671886) Synthesis Adaptations

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly utilized method for preparing indole cores. wikipedia.orgbyjus.combhu.ac.in Its adaptability allows for the synthesis of complex substituted indoles, including the target compound, through careful selection of starting materials.

The Fischer indole synthesis produces an indole from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then isomerizes to an enamine. wikipedia.orgbyjus.com A critical wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, ultimately leading to the indole nucleus after the elimination of ammonia (B1221849). wikipedia.orgmdpi.com

For the specific synthesis of 2-methyl-5-nitro-3-phenyl-1H-indole, the most direct approach using this method is the acid-catalyzed condensation of (4-nitrophenyl)hydrazine with phenylacetone (B166967) (also known as 1-phenyl-2-propanone). In this reaction, the methyl group of phenylacetone forms the 2-methyl group of the indole, while the phenyl group becomes the C3 substituent. The nitro group is pre-positioned on the phenylhydrazine starting material, ensuring its final location at the C5 position of the indole ring.

The choice of catalyst is crucial and can be either a Brønsted acid or a Lewis acid. wikipedia.orgmdpi.com The reaction conditions, particularly the acidity of the medium, can influence the selectivity, especially when using unsymmetrical ketones. byjus.com

Catalyst TypeExamplesReference
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (TsOH) wikipedia.orgmdpi.com
Lewis AcidsBoron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Aluminium Chloride (AlCl₃) wikipedia.orgmdpi.com

Contemporary Organic Synthesis Approaches

Modern synthetic strategies often employ multi-step pathways that allow for greater control over the introduction of functional groups. These methods rely on the regioselective functionalization of simpler indole precursors.

A common multi-step strategy involves building the indole core first and then introducing the required substituents in a stepwise manner. One plausible pathway begins with the synthesis of 2-methyl-3-phenyl-1H-indole, which is then subjected to nitration.

An alternative pathway involves starting with a simpler, commercially available indole and functionalizing it sequentially. For example, one could start with 2-methylindole. The first step would be a regioselective nitration to produce 2-methyl-5-nitroindole. bhu.ac.inchemicalbook.com This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures. chemicalbook.com The subsequent step would require the introduction of a phenyl group at the C3 position, a more complex transformation that may necessitate the use of advanced organometallic coupling reactions.

Achieving the correct substitution pattern on the indole ring is paramount. The regioselectivity of electrophilic substitution reactions on indoles is highly dependent on the reaction conditions and the existing substituents.

In the context of synthesizing this compound from a 2-methyl-3-phenyl-1H-indole precursor, the key step is the selective introduction of a nitro group at the C5 position. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated. This deactivates the heterocyclic portion of the molecule towards electrophilic attack, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the benzene (B151609) ring, primarily at the C5 position. bhu.ac.in

It is important to note that nitration of indoles can be complex. The use of non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, typically favors substitution at the C3 position. bhu.ac.innih.gov However, since the C3 position is already occupied by a phenyl group in the proposed precursor, this pathway is blocked, further favoring substitution on the benzene ring.

Nitrating AgentConditionsMajor Product Position (on 2-Methylindole)Reference
HNO₃ / H₂SO₄Acidic5-Nitro bhu.ac.in
Benzoyl NitrateNon-acidic3-Nitro bhu.ac.in
NMe₄NO₃ / (CF₃CO)₂ONon-acidic, Non-metallic3-Nitro nih.gov

Catalytic Transformations in this compound Synthesis

Palladium-catalyzed reactions have become powerful tools in organic synthesis, enabling the construction of complex heterocyclic systems under relatively mild conditions.

Modern indole synthesis can be achieved through various palladium-catalyzed methods, offering alternatives to classical approaches like the Fischer synthesis. One such method is the reductive cyclization of β-nitrostyrenes. mdpi.com To form the target compound, this would involve a custom-synthesized, appropriately substituted β-nitrostyrene derivative. The reaction is often mediated by carbon monoxide, which acts as the reductant, and a palladium complex, such as one formed in situ with a ligand like 1,10-phenanthroline. mdpi.comacs.org

Another relevant palladium-catalyzed method is the Buchwald modification of the Fischer indole synthesis. This reaction involves the cross-coupling of an aryl bromide with a hydrazone, which then proceeds through the typical Fischer cyclization pathway. wikipedia.org This approach expands the range of accessible starting materials for creating substituted indoles.

Furthermore, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to functionalized indoles, often with high regioselectivity and yields. unina.it These advanced methods highlight the versatility of palladium catalysis in constructing the indole framework.

Palladium Catalyst SystemReaction TypeReference
Pd(OAc)₂ / 1,10-PhenanthrolineReductive Cyclization mdpi.com
Pd(OAc)₂ / TriphenylphosphineReductive N-Heteroannulation acs.org
Pd(dba)₂ / TriphenylphosphineReductive Cyclization nih.gov
PdCl₂(MeCN)₂ / NorborneneDouble Alkylation rsc.org

Acid-Catalyzed Cyclization and Condensation Reactions

The synthesis of the indole core, particularly for complex derivatives like this compound, frequently relies on classical and modified acid-catalyzed cyclization reactions. The Fischer and Bischler-Möhlau indole syntheses are foundational methods in this context.

The Fischer indole synthesis is a robust reaction that forms the indole ring from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgnih.gov Following protonation by an acid catalyst, a critical wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs, leading to a diimine intermediate. This intermediate subsequently undergoes cyclization and eliminates ammonia to yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov For instance, a method for preparing 5-nitroindole-2-carboxylic acid involves the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) to form a hydrazone, followed by a Fischer indole cyclization catalyzed by polyphosphoric acid. google.com The presence of an electron-withdrawing group like the nitro group can hinder the reaction, making the choice of a strong acid catalyst like PPA essential. google.comyoutube.com

The Bischler-Möhlau indole synthesis offers another pathway, typically forming a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com The mechanism is complex, involving the initial formation of an α-anilino-acetophenone intermediate, which then undergoes an electrophilic cyclization with a second molecule of aniline, ultimately leading to the indole structure. wikipedia.orgwikipedia.org Historically, this method required harsh reaction conditions, which often resulted in poor yields and limited its application. wikipedia.orgchemeurope.com However, modern modifications have introduced milder catalysts to improve its efficiency. chemeurope.com

More contemporary approaches utilize domino reactions that combine multiple transformations in a single pot. One such method is a [3+2] cyclization strategy for synthesizing 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. In this process, an imine (formed from an aldehyde and a primary amine) reacts with the anion of a substituted phenylacetate. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr) to close the ring. The resulting indoline (B122111) spontaneously air-oxidizes to the final indole product. mdpi.com This strategy has been successfully used to synthesize compounds with a similar substitution pattern, such as methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate. mdpi.com

Microwave-Assisted Synthetic Techniques for Indole Derivatives

The integration of microwave irradiation into synthetic organic chemistry has provided a powerful tool for accelerating reactions and improving outcomes for indole synthesis. Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, higher product yields, and enhanced selectivity. unina.itnih.gov These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave energy.

For the synthesis of substituted indole derivatives, microwave assistance has proven particularly effective. In a notable example, an efficient procedure for synthesizing a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives was developed using a palladium-catalyzed intramolecular oxidative coupling. unina.itmdpi.com The key step, the conversion of N-aryl enamines into the corresponding indoles, was significantly optimized by exposing the reactants to microwave irradiation. unina.it

Specifically, the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate saw a remarkable improvement in yield when switching from conventional heating to microwave energy. Under microwave conditions, the yield of the desired product increased to 91% in just 3 hours. unina.it This demonstrates the capacity of microwave-assisted techniques to overcome the challenges often associated with synthesizing indoles bearing deactivating groups like the nitro substituent. Milder methods for the classical Bischler-Möhlau synthesis have also been developed that utilize microwave irradiation to improve upon the traditionally harsh reaction conditions. wikipedia.orgchemeurope.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Methyl 2-methyl-1H-indole-3-carboxylate (20) unina.it
EntryMethodCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Conventional10802456
2Microwave1060180
3Microwave560185

This table illustrates the optimization of the synthesis of a representative indole carboxylate, showing that microwave irradiation significantly reduces reaction time and improves yield, even with a lower catalyst loading.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of complex molecules like this compound. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants and additives.

For palladium-catalyzed indole syntheses, the catalyst system and solvent play a pivotal role. Research on the synthesis of 2-methyl-1H-indole-3-carboxylates showed that a combination of Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and K₂CO₃ as a base was effective. unina.it The solvent screening for this transformation revealed that polar aprotic solvents are generally preferred.

The following table summarizes the effect of different solvents on the yield of a model cyclization reaction under both conventional and microwave conditions.

Table 2: Screening of Solvent Conditions for the Cyclization to an Indole Derivative unina.it
EntrySolventMethodTime (h)Yield (%)
1DMFConventional2456
2DMAConventional2448
3NMPConventional2445
4TolueneConventional24<10
5DMFMicrowave180
6DMAMicrowave175
7NMPMicrowave173

Data shows that Dimethylformamide (DMF) is the optimal solvent for this particular transformation, and microwave heating consistently provides superior yields in significantly shorter reaction times compared to conventional heating.

Beyond catalyst and solvent, temperature and reaction time are critical. Increasing temperature does not always lead to better yields and can sometimes promote the formation of byproducts. researchgate.net The optimization process often involves a careful balance of all these factors to maximize the yield of the desired indole derivative. For instance, in Rhodium-catalyzed syntheses of related heterocycles, additives like Cu(OAc)₂ and the reaction atmosphere (air vs. inert) were found to significantly impact the product yield. acs.org This highlights the multi-faceted nature of reaction optimization in modern synthetic chemistry.

Chemical Reactivity and Transformation Studies of 2 Methyl 5 Nitro 3 Phenyl 1h Indole

Reactions of the Nitro Group at the 5-Position

The nitro group at the 5-position is a key functional handle, primarily serving as a precursor to the corresponding amino derivative through reductive transformations.

Reductive Transformations to Amino Derivatives

The conversion of the 5-nitro group to a 5-amino group is a fundamental transformation, yielding 5-amino-2-methyl-3-phenyl-1H-indole. This reaction opens up a vast array of subsequent derivatizations. A common and effective method for this reduction involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate.

Another widely used method is the reduction with metals in acidic media. For instance, the reduction of related nitro-indole derivatives has been successfully achieved using iron powder in the presence of ammonium chloride in an ethanol-water mixture at elevated temperatures. nih.gov Tin(II) chloride in hydrochloric acid or ethanol (B145695) is also a standard reagent for this purpose.

These reductive methods are generally high-yielding and preserve the integrity of the indole (B1671886) core and other substituents. The resulting 5-amino-2-methyl-3-phenyl-1H-indole is a versatile intermediate for further synthetic modifications.

Table 1: Selected Methods for the Reduction of Nitroindoles

Reagents and Conditions Substrate Example Product Notes
Iron, NH₄Cl, EtOH/H₂O, 70°C Methyl 2-(2-fluoro-5-nitrophenyl)acetate Methyl 2-(5-amino-2-fluorophenyl)acetate A standard method for reducing aromatic nitro groups. nih.gov
H₂, Pd/C, EtOH 5-Nitro-1H-indole 5-Amino-1H-indole Catalytic hydrogenation is a clean and efficient method.

Reactivity of the Indole Nucleus

The indole ring system possesses a rich and distinct reactivity profile, largely governed by the electron-rich pyrrole (B145914) moiety fused to the benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Indole Ring, Particularly at the 3-Position

The indole nucleus is highly susceptible to electrophilic attack. The site of substitution is dictated by the stability of the resulting intermediate cation (the sigma complex). Generally, the C3-position is the most nucleophilic and kinetically favored site for electrophilic substitution. bhu.ac.in However, in the case of 2-methyl-5-nitro-3-phenyl-1H-indole, the C3-position is already occupied by a phenyl group.

With the C2 and C3 positions substituted, electrophilic attack is directed to the benzene portion of the indole ring. bhu.ac.in The directing effects of the existing substituents—the activating, ortho-, para-directing methyl and amino-like indole nitrogen, and the deactivating, meta-directing nitro group—will influence the position of further substitution. The most probable sites for electrophilic attack would be the C4, C6, and C7 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions. Attempts to introduce electrophiles at an already substituted 3-position are generally unsuccessful without resorting to conditions that might displace the existing substituent. acs.org

Functional Group Interconversions on Derived Structures

The 5-amino derivative of 2-methyl-3-phenyl-1H-indole is a gateway to a wide range of functional group interconversions. The amino group can be readily acylated, alkylated, or used to form sulfonamides, providing access to a diverse library of compounds. researchgate.netresearchgate.net

For example, the amino group can react with acid chlorides or anhydrides to form amides. It can also undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to yield a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a variety of other functional groups, including hydroxyl, cyano, and halogens, through Sandmeyer-type reactions.

Table 2: Functional Group Interconversions of 5-Aminoindole Derivatives

Starting Material Reagents Product Type Reference
(5-Amino-2-methyl-1H-indol-3-yl)acetic acid Acylating agents N-Acyl derivatives researchgate.netresearchgate.net
5-Amino-2-methyl-1H-indole R-COCl or (RCO)₂O 5-Acylamino-2-methyl-1H-indole General reaction

Derivatization Strategies for Enhancing Molecular Complexity

Building upon the this compound framework allows for the synthesis of more complex and potentially bioactive molecules. nih.gov Derivatization can be achieved through reactions at the N1-position of the indole, the C2-methyl group, or by using the 5-amino group as a synthetic handle.

The indole nitrogen can be alkylated or acylated. N-methylation of indole derivatives has been achieved using reagents like phenyl trimethylammonium iodide under basic conditions. acs.org

The C2-methyl group can also be a site for functionalization. For instance, it can undergo condensation reactions with aldehydes or be halogenated to introduce further reactive sites. A related compound, 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, demonstrates that this position is amenable to modification. bldpharm.combldpharm.com

Furthermore, the 5-amino derivative can be used in cyclization reactions to build additional heterocyclic rings onto the indole scaffold. For example, condensation with dicarbonyl compounds can lead to the formation of fused polycyclic systems. Multicomponent reactions, where several starting materials react in a one-pot synthesis, offer an efficient strategy to rapidly increase molecular complexity from simple indole precursors. nih.gov

Table 3: Strategies for Increasing Molecular Complexity

Position of Derivatization Reaction Type Example Reagents/Conditions Resulting Structure
N1-H N-Alkylation Phenyl trimethylammonium iodide, Cs₂CO₃ N-Alkyl-2-methyl-5-nitro-3-phenyl-1H-indole
C2-CH₃ Oxidation/Condensation SeO₂, Knoevenagel condensation Functionalized C2 side chain

In-depth Spectroscopic Analysis of this compound Unfeasible Due to Lack of Publicly Available Data

A thorough investigation into the spectroscopic characteristics of the chemical compound this compound (CAS No. 41018-87-5) could not be completed as specified due to the absence of publicly accessible, detailed experimental data. Extensive searches for primary scientific literature containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Mass Spectrometry data for this specific molecule were unsuccessful.

While spectroscopic data for structurally related indole derivatives are available, such as those missing the nitro group (2-methyl-3-phenyl-1H-indole) or those with different substituents at the 3-position (e.g., Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate), utilizing such information would be scientifically inaccurate. The electronic effects of the nitro group at the C-5 position and the phenyl group at the C-3 position cause significant and unique shifts in nuclear magnetic resonance signals, alter vibrational frequencies in infrared spectroscopy, and define a specific fragmentation pattern in mass spectrometry. Extrapolating from related but distinct molecules would lead to a factually incorrect and misleading characterization.

Scientific integrity demands that an analysis of this nature be based on verified, experimental data directly pertaining to the compound . Without access to a peer-reviewed publication detailing the synthesis and complete spectroscopic elucidation of this compound, the generation of a thorough and accurate article as requested is not possible.

Therefore, the detailed sections and data tables on the advanced spectroscopic characterization of this compound cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Nitro 3 Phenyl 1h Indole

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

ParameterValue
Molecular Formula C₁₅H₁₂N₂O₂
Theoretical Exact Mass 252.0899 g/mol
Ionization Mode Electrospray Ionization (ESI) or similar soft ionization technique
Expected Ion [M+H]⁺ or [M-H]⁻

This table represents expected values for High-Resolution Mass Spectrometry of 2-methyl-5-nitro-3-phenyl-1H-indole. The exact experimental values would be determined in a laboratory setting.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight of a compound but can also offer significant structural information through the analysis of its fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart in a predictable manner, yielding smaller ions. The masses of these fragment ions provide clues to the compound's structure.

For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The indole (B1671886) ring itself can also undergo characteristic cleavages. The presence of the methyl and phenyl substituents will further influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or rearrangements involving the phenyl group. Analysis of these pathways is crucial for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

By diffracting X-rays off a single crystal of this compound, a detailed three-dimensional map of electron density can be generated, from which the positions of the individual atoms can be determined. This would reveal the planarity of the indole ring system and the dihedral angle between the indole ring and the phenyl substituent at the 3-position. The geometry of the nitro group at the 5-position, including the N-O bond lengths and the O-N-O bond angle, would also be precisely defined.

Crystallographic Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) would be determined.
Space Group The symmetry of the crystal lattice would be identified.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) would be measured.
Bond Lengths and Angles Precise measurements of all bond lengths and angles within the molecule.
Dihedral Angles The torsion angles that define the three-dimensional shape of the molecule.

This table outlines the type of data that would be obtained from a single crystal X-ray diffraction analysis of this compound.

Crystal Packing Analysis and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal. This packing is governed by intermolecular forces. For this compound, several types of interactions are expected to play a role. The N-H group of the indole ring can act as a hydrogen bond donor. The nitro group, with its electronegative oxygen atoms, is a potential hydrogen bond acceptor. Furthermore, the aromatic phenyl and indole rings can participate in π-π stacking interactions. In some indole derivatives, N—H⋯π interactions are the dominant intermolecular force, where the N-H bond points towards the electron-rich face of an adjacent aromatic ring. iucr.org These interactions collectively determine the stability and physical properties of the crystalline solid. A detailed analysis of the crystal packing would reveal the network of these non-covalent interactions, providing a deeper understanding of the supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Nitro 3 Phenyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory serves as a powerful tool for predicting the structural and electronic properties of molecules. For a compound like 2-methyl-5-nitro-3-phenyl-1H-indole, DFT calculations, typically employing a basis set such as B3LYP/6-311G(d,p), would be instrumental in providing a detailed understanding of its molecular characteristics.

Optimized Geometries and Conformational Analysis

The first step in a computational study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A key feature of this molecule is the rotational freedom of the phenyl group at the C3 position and the nitro group at the C5 position relative to the indole (B1671886) plane. A conformational analysis would reveal the most energetically favorable orientation of these groups. It is anticipated that the phenyl group would be twisted at a certain angle relative to the indole ring to minimize steric hindrance with the methyl group at the C2 position and the hydrogen atom at the C4 position. Similarly, the nitro group's orientation would be optimized to balance electronic effects and steric interactions with adjacent atoms.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C2-N1-C7a108.5
C2-C31.39N1-C2-C3110.0
C3-C3a1.48C2-C3-C9125.0
C5-N21.47C4-C5-N2119.0
N2-O11.23O1-N2-O2124.0
C3-C91.50C3a-C3-C9124.5

Note: The data in this table is hypothetical and based on expected values from similar reported structures. Actual values would require specific DFT calculations.

Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic nature of a molecule is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the presence of the electron-withdrawing nitro group and the π-conjugated system is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for electronic transitions and reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, negative potential regions (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the indole ring, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would likely be located around the hydrogen atoms, particularly the N-H proton of the indole ring, highlighting sites for nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Calculated)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.8 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment5.2 D

Note: This data is illustrative and based on trends observed in similar molecules. Specific computational results would be necessary for accurate values.

Spectroscopic Property Prediction (Theoretical NMR and IR Spectra)

DFT calculations can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural confirmation.

Theoretical NMR Spectra: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated. For this compound, the aromatic protons of the phenyl and indole rings would appear in the downfield region. The methyl group protons would show a singlet in the upfield region. The presence of the electron-withdrawing nitro group would influence the chemical shifts of the protons on the benzene (B151609) part of the indole ring.

Theoretical IR Spectra: The vibrational frequencies in the infrared (IR) spectrum can also be computed. Key vibrational modes would include the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Molecular Interactions and Dynamics

The study of intermolecular interactions is essential for understanding how molecules pack in the solid state and interact with biological targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between neighboring molecules. For this compound, the Hirshfeld surface would likely reveal significant interactions involving the nitro group and the N-H group of the indole. Red spots on the dnorm map would indicate close contacts, primarily corresponding to hydrogen bonds.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this molecule, the plot would be expected to show significant contributions from H···O contacts (related to hydrogen bonding) and H···H contacts, which are generally abundant. C···H and C···C contacts would also be present, indicating van der Waals forces and potential π-π stacking.

Hydrogen Bonding and Pi-Stacking Interaction Analysis

Based on the molecular structure, this compound has the potential to form intermolecular hydrogen bonds. The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This could lead to the formation of chains or dimers in the crystal lattice.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery and development for predicting the activity of new chemical entities, thereby saving time and resources.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors would be calculated using computational software. These descriptors can be categorized as follows:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, count of atoms, count of bonds, and number of rings.

Topological Descriptors (2D): These descriptors describe the connectivity of atoms within the molecule, including branching patterns and shape. Examples include the Wiener index, Kier & Hall connectivity indices, and topological polar surface area (TPSA). For this compound, the TPSA, which is a good predictor of drug transport properties, has been calculated to be 58.93 Ų.

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms in the molecule and describe its size and shape. Examples include molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Mulliken and Natural Bond Orbital (NBO) charges: These provide information about the charge distribution on individual atoms within the molecule.

The following table presents some computationally predicted descriptors for this compound.

DescriptorValue
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Topological Polar Surface Area (TPSA) 58.93 Ų
LogP (Octanol-water partition coefficient) 4.05
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

This data is based on computational predictions.

Once a set of molecular descriptors has been calculated for a series of related compounds, a QSAR model can be developed to correlate these descriptors with their experimentally determined biological activities. For indole derivatives, these activities often include anticancer, antimicrobial, and anti-inflammatory properties.

The process typically involves:

Data Set Selection: A group of structurally similar indole derivatives with a range of biological activities is chosen.

Descriptor Calculation: As described above, a wide array of descriptors is calculated for each molecule in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a hypothetical QSAR study would likely investigate its potential as an anticancer agent, given that many indole derivatives exhibit such activity. The model would aim to identify which structural features, as encoded by the molecular descriptors, are most influential in determining its cytotoxic efficacy against various cancer cell lines.

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, can exhibit substantial NLO responses.

The structure of this compound suggests it may possess NLO properties. The indole ring system can act as a π-conjugated bridge, the phenyl group can influence the electronic properties, and the nitro group (-NO₂) is a strong electron-withdrawing group (acceptor). The methyl group (-CH₃) can act as a weak electron-donating group.

A theoretical assessment of the NLO properties of this molecule would typically be performed using quantum computational methods, such as Density Functional Theory (DFT). The key NLO property of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The computational investigation would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation.

Calculation of NLO Properties: The electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) are calculated. The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of the molecule's NLO activity.

For molecules with D-π-A systems, a large β value is often associated with a low HOMO-LUMO energy gap, as this facilitates intramolecular charge transfer (ICT) upon excitation by light. Theoretical studies on similar nitro-substituted aromatic compounds have shown that the presence of the nitro group significantly enhances the NLO response due to its strong electron-accepting nature. While specific calculated values for this compound are not available in the literature, it is anticipated that the presence of the nitro group would lead to a notable first hyperpolarizability.

Mechanistic Insights into Biological Interactions in Vitro and Molecular Level

Antimicrobial Activity and Mechanisms

Derivatives of the indole (B1671886) nucleus are widely investigated for their antimicrobial properties. The presence of a nitro group, as seen in 2-methyl-5-nitro-3-phenyl-1H-indole, is a key feature often associated with antimicrobial efficacy, particularly against bacterial pathogens.

Activity against Bacterial StrainsWhile direct studies on this compound are limited, research on structurally similar compounds provides significant insights. For instance, a series of 5-nitro-3-phenyliminoindol-2(3H)-ones demonstrated notable growth inhibition of Gram-positive bacteria with minimal to no effect on Gram-negative bacterianih.gov. This suggests that the 5-nitroindole (B16589) scaffold is a promising framework for developing agents against specific bacterial classes. The antimicrobial activity of indole derivatives is often linked to the lipophilicity of the molecule, which influences its ability to penetrate bacterial cell membranesfrontiersin.org.

Compound ClassBacterial Strains TestedObserved ActivityReference
5-Nitro-3-phenyliminoindol-2(3H)-onesGram-positive bacteriaGrowth inhibition observed nih.gov
5-Nitro-3-phenyliminoindol-2(3H)-onesGram-negative bacteriaLittle to no activity nih.gov
Indole DiketopiperazinesStaphylococcus aureus, Bacillus subtilisGood antibacterial activity (MIC: 0.94–3.87 μM for active compounds) frontiersin.org
Indole DiketopiperazinesPseudomonas aeruginosa, Escherichia coliGood antibacterial activity (MIC: 0.94–3.87 μM for active compounds) frontiersin.org
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesStaphylococcus aureus (including MRSA)High activity (MIC < 1 µg/mL for some derivatives) mdpi.com

Anticancer and Antiproliferative Mechanisms

The 2-phenylindole (B188600) scaffold is a key pharmacophore in the design of anticancer agents. Its derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines through various mechanisms of action.

Compound ClassCancer Cell LineActivity MetricObserved ValueReference
Arylthioindole (ATI) Derivative 3MCF-7 (Breast Carcinoma)IC₅₀52 nM nih.gov
2-Phenylindole Derivative 36Various Cancer CellsIC₅₀Nanomolar range mdpi.com
2-Phenylindole Derivative 37Various Cancer CellsIC₅₀Nanomolar range mdpi.com
Indolyl-hydrazinyl-thiazole Derivative 1A2780 (Ovarian)IC₅₀11.6 μM nih.gov
Indolyl-hydrazinyl-thiazole Derivative 1HeLa (Cervical)IC₅₀22.4 μM nih.gov

Molecular Targets and Pathways (e.g., Tubulin Polymerization Inhibition, Aromatase Inhibition)

Tubulin Polymerization Inhibition: A primary molecular target for many 2-phenylindole anticancer agents is tubulin. These compounds inhibit the polymerization of tubulin into microtubules, which are essential for cell division, motility, and shape nih.gov. By disrupting microtubule dynamics, these agents arrest the cell cycle, typically in the G2/M phase, which ultimately leads to programmed cell death (apoptosis) nih.gov. Many indole derivatives, particularly arylthioindoles (ATIs), bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of the microtubule structure mdpi.comnih.gov. The potent inhibition of tubulin polymerization by 2-phenylindole derivatives positions them as a promising class of antimitotic agents for cancer therapy mdpi.comnih.gov.

Aromatase Inhibition: Another important mechanism relevant to cancer treatment, particularly for hormone-dependent breast cancer, is the inhibition of the aromatase enzyme (CYP19A) nih.gov. Aromatase catalyzes the final step in estrogen biosynthesis. Indole derivatives have been investigated as potential aromatase inhibitors nih.govnih.gov. Computational studies on 2-methyl indole derivatives suggest that modifications to the core structure, including the addition of electron-withdrawing groups like a nitro (-NO2) group, can influence their binding affinity and inhibitory potential against aromatase ijcrt.org. By blocking local estrogen synthesis, these compounds can suppress the growth of estrogen receptor-positive (ER+) breast cancer cells nih.gov.

Induction of Programmed Cell Death (Apoptosis, Methuosis)

While apoptosis is the most well-documented form of programmed cell death, research has uncovered alternative, non-apoptotic pathways that can be exploited for therapeutic purposes, particularly in cancers resistant to traditional apoptotic inducers. nih.gov One such pathway is methuosis, a non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govnih.gov This process ultimately leads to a loss of metabolic capacity and rupture of the cell membrane without the typical nuclear fragmentation seen in apoptosis. nih.gov

Studies on indole-based compounds have revealed their potential to induce this unique form of cell death. A notable example is the chalcone-like molecule, 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), which shares the 2-methyl-indole core with the title compound. MIPP has been shown to induce cell death in glioblastoma cells with the distinct hallmarks of methuosis. nih.govresearchgate.net

Key characteristics of MIPP-induced methuosis include:

Rapid Vacuolization: Treatment with MIPP leads to the swift accumulation of cytoplasmic vacuoles.

Macropinosome Origin: These vacuoles are derived from macropinosomes, a form of clathrin-independent endocytosis. nih.gov

Non-Apoptotic Mechanism: The cell death induced by MIPP is not accompanied by apoptotic nuclear changes, and inhibition of caspases does not prevent cell death. researchgate.net

This activity in a related indole structure suggests that the 2-methyl-indole scaffold could be a key pharmacophore for inducing methuosis. Such a mechanism is particularly significant for cancers that have developed resistance to therapies that rely on DNA damage and apoptosis. nih.govresearchgate.net

Table 1: Activity of an Indole-Related Methuosis Inducer
CompoundCore StructureObserved EffectCell LineSignificance
MIPP2-methyl-1H-indoleInduces rapid accumulation of vacuoles derived from macropinosomes, leading to non-apoptotic cell death (methuosis).U251 GlioblastomaPotential to overcome resistance to apoptosis-inducing cancer therapies. nih.govresearchgate.net

DNA Interaction Studies (e.g., Intercalation)

The interaction of small molecules with DNA is a cornerstone of many anticancer and antimicrobial therapies. One primary mode of interaction is intercalation, where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. bohrium.com This process can disrupt DNA replication and transcription, ultimately leading to cell death.

Establishing an intercalative binding mode requires evidence from multiple biophysical techniques. Key experimental criteria include:

Structural Changes to DNA: Intercalation unwinds and lengthens the DNA helix, which can be detected by an increase in solution viscosity or changes in the DNA's sedimentation coefficient. bohrium.com

Electronic Interaction: Close association between the intercalator and DNA bases leads to electronic perturbations, such as hypochromism (decreased light absorption). bohrium.comnih.gov

Molecular Orientation: Spectroscopic techniques like linear dichroism can demonstrate that the molecule is held rigidly and oriented perpendicularly to the DNA helix axis. nih.gov

NMR Spectroscopy: Two-dimensional NMR studies can provide detailed atomic-level insights into the binding site and orientation of the molecule within the DNA groove, with upfield shifts in the molecule's proton resonances being characteristic of intercalation. nih.gov

While the planar aromatic structure of the 3-phenyl-1H-indole core suggests that this compound could potentially act as a DNA intercalator, specific experimental studies to confirm this mode of action for this particular compound are not extensively documented in the current literature. Research on platinum(II) complexes containing methylated 1,10-phenanthrolines has successfully used these methods to confirm an intercalative binding mode, demonstrating a clear precedent for investigating such interactions in planar heterocyclic compounds. nih.gov

Structure-Activity Relationships for Anticancer Potential

The anticancer potential of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies, which involve systematically modifying a compound's structure and assessing the impact on its biological activity, are crucial for optimizing therapeutic efficacy.

SAR studies on various series of 2-phenyl-indole and related benzimidazole (B57391) derivatives have provided valuable insights into the features that govern their anticancer effects. researchgate.netmdpi.com

Substitution on the Phenyl Ring: In a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives, the anticancer activity was significantly influenced by substituents on the 2-phenyl ring. The presence of electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups like chloro (-Cl) at specific positions enhanced cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com A trifluoromethyl (-CF3) group at the para position increased activity against the SK-MEL-28 melanoma cell line. mdpi.com

Substitution on the Indole Core: For a series of indole-2-carboxamides, the nature of the substituent at the third position of the indole ring was found to be critical for antiproliferative activity. nih.gov

General Observations: In studies of 2-phenylbenzimidazoles, the introduction of new substituents was shown to generally improve antiproliferative activities against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. researchgate.net

Table 2: Representative Structure-Activity Relationship Findings in Indole-Related Anticancer Agents
Compound SeriesStructural VariationImpact on Anticancer ActivityReference
2-Phenyl-tetrahydroimidazo[1,2-b]pyridazinesElectron-donating/withdrawing groups on the 2-phenyl ring.Activity is highly dependent on the substituent type and position, enhancing potency against specific cancer cell lines (MCF-7, SK-MEL-28). mdpi.com
Indole-2-carboxamidesSubstituent at the C3 position of the indole ring.Identified as a critical determinant for antiproliferative activity. nih.gov
2-PhenylbenzimidazolesIntroduction of various new substituents.Generally improved antiproliferative activity against A549, MDA-MB-231, and PC3 cell lines. researchgate.net

Anti-inflammatory Properties and Molecular Basis

The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with the most famous example being the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. nih.gov Numerous studies have demonstrated that various indole derivatives possess significant anti-inflammatory properties, suggesting that this activity is a general feature of the structural class. tandfonline.comrjpn.orgresearchgate.net The anti-inflammatory effects of these compounds are often evaluated in cellular and animal models, such as measuring the inhibition of carrageenan-induced paw edema in rats. tandfonline.com

Inhibition of Inflammatory Mediators (e.g., NFκB)

A key molecular mechanism underlying inflammation is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

Certain indole compounds have been shown to directly target and inhibit the NF-κB signaling pathway. For instance, indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), which are derived from cruciferous vegetables, effectively modulate NF-κB signaling. nih.gov Their inhibitory actions include:

Preventing the degradation of the IκBα inhibitor protein. nih.gov

Blocking the translocation of NF-κB into the nucleus. nih.gov

By inhibiting NF-κB activation, these indole compounds can suppress the downstream inflammatory cascade. This established mechanism for other indole derivatives provides a strong rationale for investigating whether this compound exerts potential anti-inflammatory effects through a similar inhibition of the NF-κB pathway.

Antiviral Activity Investigations

The structural versatility of the indole ring has also made it an attractive scaffold for the development of novel antiviral agents. nih.gov Isatin, an indole analog, and its derivatives have been explored as broad-spectrum antiviral compounds, showing activity against viruses such as HIV and SARS-CoV-2. mdpi.com

The potential for antiviral activity is often linked to the ability of a compound to inhibit crucial viral enzymes or processes in the viral replication cycle. mdpi.com For HIV, key targets include the enzymes reverse transcriptase and integrase.

In Vitro Efficacy against Viral Replication

In vitro assays are essential for determining the direct efficacy of a compound against viral replication. These tests typically involve infecting host cells with a virus and measuring the reduction in viral load or activity in the presence of the test compound. The results are often reported as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

While direct antiviral data for this compound is limited, studies on related structures provide important clues. A series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives, which share the 5-nitroindole core, were synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov Several of these compounds were able to block HIV-1 replication with EC50 values in the low micromolar range. nih.gov Further mechanistic studies revealed that these compounds could act as multi-target agents, inhibiting both the reverse transcriptase and integrase enzymes of HIV-1. nih.gov

Table 3: In Vitro Anti-HIV-1 Activity of Related 5-Nitroindole Derivatives
Compound ClassCore StructureTarget VirusIn Vitro EfficacyProposed Mechanism
5-Nitro-3-(hydrazinylidene)indolin-2-one derivatives5-NitroindoleHIV-1EC50 < 20 µM for lead compounds.Dual inhibition of viral reverse transcriptase and integrase. nih.gov

The activity of these 5-nitroindole analogs suggests that the nitro group at the 5-position may be a key contributor to antiviral properties, making this compound a compound worthy of investigation for similar activities.

Molecular Docking and Binding Affinity Studies with Biomolecules

Prediction of Ligand-Protein Binding Modes

Information not available in the searched scientific literature.

Identification of Key Interacting Residues and Binding Site Characteristics

Information not available in the searched scientific literature.

Elucidation of Specific Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, CH/π interactions)

Information not available in the searched scientific literature.

Potential Applications in Advanced Materials and Catalysis

Utilization in Electronic Materials Science

The exploration of indole (B1671886) derivatives in electronic materials is a growing field. The inherent charge-transport capabilities of the indole ring system, combined with the electronic influence of substituents, can be harnessed for applications in organic electronics.

Detailed Research Findings: While direct studies on 2-methyl-5-nitro-3-phenyl-1H-indole for electronic devices are scarce, the components of the molecule suggest potential. The presence of the electron-withdrawing nitro group and the π-stacking capability of the phenyl and indole rings are features often sought in organic semiconductor materials. The nitro group can significantly influence the electron affinity and ionization potential of the molecule, tuning it for use as either an n-type (electron-transporting) or p-type (hole-transporting) material. For instance, theoretical studies on related donor-acceptor molecules show that the inclusion of nitro groups can lower the energy gap (Egap), a crucial parameter in semiconductor performance. nih.gov

FeaturePotential Electronic RoleSource
Indole NucleusHole-transporting (p-type) scaffoldGeneral Knowledge
Nitro Group (NO₂)Strong electron-withdrawing group, potential for n-type character nih.gov
Phenyl Group (C₆H₅)Enhances π-π stacking, influences morphology and charge mobilityGeneral Knowledge

This table outlines the potential contributions of each functional group within the this compound molecule to its electronic properties, based on established principles in materials chemistry.

Applications in Optical Materials

Substituted indoles are of significant interest for applications in nonlinear optics (NLO). These materials can alter the properties of light, enabling technologies like optical switching and data storage. nih.gov The key to NLO activity is often a molecular structure with a strong electronic asymmetry, typically a donor-acceptor (D-A) system.

Detailed Research Findings: In the structure of this compound, the indole ring can act as an electron donor, while the nitro group is a potent electron acceptor. This intramolecular charge-transfer characteristic is a strong predictor of NLO activity. Research on other substituted indoles has confirmed this principle. For example, studies on ethenyl indoles with a p-nitrophenyl substituent (a similar donor-acceptor setup) have demonstrated a significantly enhanced NLO response compared to analogues without the strong acceptor group. nih.gov The presence of the nitro group is noted for its ability to increase the first hyperpolarizability (a measure of NLO activity) by creating a large difference in the molecule's dipole moment between its ground and excited states. nih.gov

Compound FeatureImplication for Optical PropertiesRelated Finding
Donor-Acceptor Structure (Indole-NO₂)Potential for high nonlinear optical (NLO) responseEthenyl indoles with p-nitrophenyl groups show enhanced NLO properties. nih.gov
Strong Electron-Withdrawing Group (NO₂)Can lead to a smaller optical band gap and significant charge transferThe nitro group's electron-attracting character is known to reduce the energy gap in similar organic chromophores. nih.gov

This table summarizes the features of this compound that suggest its potential for use in optical materials, with supporting findings from related compounds.

Role as Ligands or Catalytic Components in Chemical Reactions

The indole scaffold and its derivatives can serve as ligands in coordination chemistry, binding to metal centers to form catalysts. The nitrogen atom in the indole ring possesses a lone pair of electrons that can coordinate with a metal.

Detailed Research Findings: While this compound itself has not been extensively documented as a ligand, related indole-containing structures are used in catalysis. For example, indolyl azines, which are derivatives of indoles, have been used in rhodium(III)-catalyzed reactions to synthesize complex heterocyclic structures like γ-carbolines. acs.org In these studies, even challenging substrates containing an electron-deficient nitro group were shown to be viable, indicating that the electronic properties of the nitro-indole system are compatible with certain catalytic cycles. acs.org The steric and electronic properties of the 2-methyl and 3-phenyl groups would influence the coordination geometry and the stability of any potential metal complex, thereby affecting the selectivity and efficiency of a catalytic reaction.

Integration into Polymer Systems

Indole-containing polymers are being investigated for a range of applications, including as conductive polymers, organic light-emitting diodes (OLEDs), and sensors. Incorporating specific functional units like this compound into a polymer chain could be a strategy to impart desired electronic or optical properties to the bulk material.

Detailed Research Findings: The synthesis of polymers incorporating indole derivatives is an established field. The indole unit can be integrated into the main chain or attached as a pendant group. The presence of the nitro and phenyl groups on the indole unit would be expected to modify the properties of the resulting polymer. The nitro group could enhance the polymer's electron affinity, which is useful for electronic applications, while the bulky phenyl group could influence the polymer's morphology, solubility, and processing characteristics. While no polymers specifically incorporating this compound are reported, the general category of "Material Science Building Blocks" often includes functionalized heterocycles like this for the synthesis of new materials, including polymers. bldpharm.com

Future Research Directions and Methodological Enhancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted indoles, including the 2-methyl-5-nitro-3-phenyl-1H-indole core, has traditionally relied on classic methods such as the Fischer, Bischler, and Nenitzescu indole (B1671886) syntheses. While effective, these methods often involve harsh conditions, multi-step processes, and the use of hazardous reagents. Future research will prioritize the development of novel, efficient, and sustainable synthetic pathways that are both environmentally benign and economically viable.

Key areas of focus include:

Catalytic C-H Functionalization: Modern rhodium(III) and ruthenium(II)-catalyzed reactions enable the direct functionalization of C-H bonds, offering a more atom-economical approach to building the indole core. acs.orgacs.org For instance, annulative cyclization between indolyl azines and alkynes presents a pathway to highly functionalized carbolines, a strategy that could be adapted for indole synthesis itself. acs.orgacs.org

One-Pot and Cascade Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates significantly improves efficiency. nih.gov An example is the three-component reaction involving anilines, 1,4-benzoquinone, and other starting materials to directly form the 5-hydroxyindole (B134679) core, which can be a precursor to nitroindoles. nih.gov

Sustainable Nitration Methods: Traditional nitration often employs strong acids like nitric and sulfuric acid, which pose significant environmental and safety risks. nih.gov Research into milder and more regioselective nitrating agents, such as trifluoroacetyl nitrate (B79036) generated in situ under non-acidic conditions, offers a safer and more controlled alternative for introducing the nitro group onto the indole ring. nih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. This is particularly advantageous for potentially hazardous reactions like nitration.

Synthetic StrategyDescriptionPotential Advantages for SustainabilityReference
Fischer Indole SynthesisReaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.Well-established and versatile for various substitution patterns. rsc.org
Nenitzescu Indole SynthesisCondensation of a benzoquinone with an ethyl β-aminocrotonate.Effective for synthesizing 5-hydroxyindoles, which can be precursors to 5-nitroindoles. nih.gov
Catalytic C-H AnnulationTransition metal-catalyzed cyclization, for example, using indolyl azines and alkynes.High atom economy, reduces pre-functionalization steps. acs.orgacs.org
Non-Acidic NitrationUse of reagents like trifluoroacetyl nitrate to introduce a nitro group without strong acids.Improved safety, better functional group tolerance, and reduced hazardous waste. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For this compound, advanced computational models can predict its physicochemical properties, biological activity, and metabolic fate, thereby guiding experimental efforts.

Future computational work should include:

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of the molecule. This information is crucial for understanding its chemical behavior and for designing derivatives with tailored electronic properties.

ADMET Prediction: In silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical for early-stage drug development. researchgate.net Predicting properties like human intestinal absorption, blood-brain barrier penetration, and potential hepatotoxicity can help prioritize compounds with favorable drug-like profiles and avoid costly late-stage failures. researchgate.netresearchgate.net

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode and affinity of this compound and its derivatives within the target's active site. Subsequent molecular dynamics simulations can then assess the stability of the ligand-protein complex over time.

Computational MethodPurposePredicted Outcome for this compoundReference
Density Functional Theory (DFT)To calculate electronic structure and reactivity.Electron distribution, molecular orbital energies, reaction mechanisms. researchgate.net
ADMET AnalysisTo predict drug-likeness and toxicity profiles.Oral bioavailability, BBB penetration, potential toxicity. researchgate.netresearchgate.net
Molecular DockingTo predict binding orientation and affinity to a biological target.Preferred binding pose, scoring functions to estimate binding strength. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)To correlate chemical structure with biological activity.Models to predict the activity of new derivatives based on structural features. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

The diverse biological activities reported for various indole derivatives suggest that this compound could interact with multiple biological targets. The nitroaromatic feature, in particular, is present in a range of therapeutic agents. scielo.br A systematic exploration of its biological effects is a critical future direction.

Potential therapeutic areas and targets to investigate, based on related structures, include:

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties. For example, substituted 5-nitroindoles have been investigated as binders of the c-Myc G-quadruplex, a structure involved in cancer cell proliferation. d-nb.info Other phenyl-indole derivatives have shown inhibitory activity against Pks13, a key enzyme in Mycobacterium tuberculosis, suggesting a potential application in infectious diseases as well. nih.gov

Kinase Inhibition: The 3-phenyl-1H-5-pyrazolylamine scaffold, which shares a phenyl group adjacent to a nitrogen-containing ring system, has yielded potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov This suggests that the 3-phenyl-1H-indole core could be a valuable starting point for developing new kinase inhibitors.

Antimicrobial Properties: Nitro-containing heterocyclic compounds, such as metronidazole (B1676534) and tinidazole, are mainstays in treating anaerobic bacterial and protozoal infections. scielo.br The bio-reduction of the nitro group is often key to their mechanism of action. scielo.br Therefore, the antimicrobial potential of this compound against a broad panel of pathogens warrants investigation.

Rational Design and Synthesis of Optimized Derivatives

Building on synthetic, computational, and biological findings, the rational design of optimized derivatives can enhance the potency, selectivity, and pharmacokinetic properties of the parent compound. Structure-activity relationship (SAR) studies are central to this effort.

Strategies for optimization include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 3-phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially improving target binding.

Modification of the Indole Nitrogen: Alkylation or acylation of the N-H group can influence the molecule's hydrogen-bonding capacity and lipophilicity. Studies on related series have shown that even bulky N-phenyl groups can be favorable for activity. nih.gov

Bioisosteric Replacement of the Nitro Group: While the nitro group can be crucial for activity, it is sometimes associated with toxicity. Replacing it with other electron-withdrawing groups, such as a cyano (-CN) or sulfonyl (-SO₂R) group, could retain or improve activity while mitigating potential liabilities.

Synthesis of Analogs: Creating a library of analogs by varying the C2-substituent (e.g., replacing the methyl group with ethyl, propyl, or cyclopropyl (B3062369) groups) can probe the steric requirements of the target's binding pocket.

Strategies for Scalable Synthesis for Research and Pre-commercial Development

For a compound to move beyond initial discovery, a robust and scalable synthesis is essential. A process that is efficient on a milligram scale may not be suitable for producing the gram or kilogram quantities needed for advanced preclinical testing.

Key considerations for scalable synthesis include:

Process Optimization: Thorough optimization of reaction conditions (catalyst loading, temperature, reaction time) is needed to maximize yield and throughput.

Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for large-scale production than a linear synthesis. scielo.br

Purification Methods: Shifting from chromatographic purification, which is difficult to scale, to crystallization or distillation is highly desirable. orgsyn.org Developing a synthetic route that yields a crude product pure enough for direct crystallization is a significant goal.

Safety and Cost: The cost and availability of starting materials and reagents are major factors in large-scale synthesis. mdpi.com Furthermore, a thorough risk assessment must be conducted to ensure the process is safe when performed on a larger scale. orgsyn.org The development of multi-gram scale syntheses for indole derivatives has been reported and serves as a blueprint for future work. mdpi.comacs.org

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-methyl-5-nitro-3-phenyl-1H-indole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, alkylation, and coupling. For example, nitro-substituted indoles can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents, followed by purification using column chromatography (70:30 ethyl acetate/hexane) . Temperature control (e.g., reflux in acetic acid) and stoichiometric ratios are critical for optimizing yields. Intermediate characterization via TLC and NMR ensures reaction progression .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies substituent positions and aromatic proton environments.
  • FAB-HRMS : Validates molecular weight and purity.
  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, with refinement using programs like SHELXL .

Q. What safety protocols should be followed when handling nitro-substituted indole derivatives?

  • Methodological Answer : While specific data for this compound is limited, analogs suggest:

  • Use PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact.
  • Employ engineering controls (e.g., neutral pH washes) for spill management .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The nitro group at C5 is strongly electron-withdrawing, directing electrophilic attacks to C4 or C5. Steric hindrance from the 3-phenyl group necessitates computational modeling (e.g., DFT or molecular dynamics) to predict regioselectivity. Software like ORTEP-3 visualizes spatial constraints .

Q. What challenges arise in crystallographic refinement of nitro-indole derivatives, and how are they resolved?

  • Methodological Answer : High thermal motion in nitro groups and potential disorder require:

  • Multi-solvent recrystallization to improve crystal quality.
  • SHELXL refinement with anisotropic displacement parameters and TWIN commands for handling twinned data . Ring puckering analysis (via Cremer-Pople coordinates) resolves conformational ambiguities in the indole core .

Q. How can experimental and computational data resolve contradictions in proposed reaction mechanisms (e.g., nitration vs. oxidation pathways)?

  • Methodological Answer : Mechanistic studies combine:

  • Isotopic labeling (e.g., 15N tracing) to track nitro group incorporation.
  • HPLC-MS to detect intermediates.
  • DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways .

Q. What strategies enhance the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability assays (UV-Vis, NMR) under acidic/alkaline conditions identify degradation products. Buffering agents (e.g., phosphate) or encapsulation (e.g., cyclodextrins) mitigate hydrolysis of the nitro group. Accelerated aging studies (40–60°C) predict shelf-life .

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2-methyl-5-nitro-3-phenyl-1H-indole
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2-methyl-5-nitro-3-phenyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.